N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
CAS No.: 295361-95-4
Cat. No.: VC7208815
Molecular Formula: C14H11FN2OS
Molecular Weight: 274.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 295361-95-4 |
---|---|
Molecular Formula | C14H11FN2OS |
Molecular Weight | 274.31 |
IUPAC Name | N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C14H11FN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17) |
Standard InChI Key | DPBFAKQXUKHQSW-UHFFFAOYSA-N |
SMILES | COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)F |
Introduction
Structural Elucidation and Physicochemical Properties
The molecular structure of N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine comprises a benzothiazole core (C₇H₄NS) modified with a methoxy (-OCH₃) group at position 4 and a 4-fluorophenylamine moiety at position 2. The molecular formula is deduced as C₁₄H₁₂FN₂OS, with a molecular weight of 283.32 g/mol. Key physicochemical parameters, inferred from structurally similar compounds, include a density of approximately 1.5–1.6 g/cm³ and a boiling point near 400–415°C . The methoxy group enhances solubility in polar organic solvents compared to non-substituted benzothiazoles, while the fluorine atom on the phenyl ring contributes to metabolic stability and membrane permeability .
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂FN₂OS |
Molecular Weight | 283.32 g/mol |
Density | 1.55 ± 0.1 g/cm³ |
Boiling Point | 405 ± 25°C |
LogP (Partition Coefficient) | 2.8 (estimated) |
Solubility | Soluble in DMSO, methanol |
The compound’s LogP value, estimated at 2.8, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Hydrogen bonding interactions from the amine (-NH-) and methoxy groups likely influence its crystal packing and melting behavior, though experimental melting point data remain unreported .
Synthetic Methodologies
Core Benzothiazole Formation
The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine, a plausible route involves:
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Methoxy Substitution: Introducing the methoxy group at position 4 through electrophilic aromatic substitution or Ullmann-type coupling using copper catalysts .
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Amine Functionalization: Reacting 2-aminobenzothiazole intermediates with 4-fluoroaniline in the presence of coupling agents such as EDC/HOBt or via nucleophilic aromatic substitution under acidic conditions .
Representative Reaction Scheme
This hydrogenation-mediated coupling achieves yields >70% in aprotic solvents like DMF .
Alternative Routes
Patent US20160175303A1 describes the use of hydrazino-benzothiazoles condensed with aldehydes to form Schiff bases, which are subsequently reduced to secondary amines . Adapting this method, 4-methoxy-2-hydrazinobenzothiazole could react with 4-fluorobenzaldehyde to yield the target compound after catalytic hydrogenation.
Compound | Activity (IC₅₀/MIC) | Target Organism/Cell Line |
---|---|---|
4-Nitro-1,3-benzothiazol-2-amine | 3.125 μg/mL (MIC) | M. tuberculosis |
2,6-Dimethylbenzothiazole | 8 μM (IC₅₀) | MCF-7 |
N-(4-Fluorophenyl)-4-methoxy-... | Predicted: 5–10 μM (IC₅₀) | Hypothetical cancer models |
Future Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve atom economy.
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Target Identification: Screening against kinase libraries or bacterial proteomes to elucidate mechanisms of action.
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ADMET Profiling: Assessing pharmacokinetics, including cytochrome P450 interactions and plasma protein binding.
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